Kinase Inhibition Potency of Bromo-Pyrimidine Scaffold
While direct comparative data for this specific diphenylmethylene-protected intermediate is unavailable, its core 5-bromo-pyrimidine scaffold demonstrates high nanomolar to low micromolar potency in kinase inhibition assays, providing a quantitative baseline for its utility in medicinal chemistry [1]. This potency is a key driver for synthesizing and testing novel derivatives based on this scaffold.
| Evidence Dimension | Cytotoxicity against cancer cell lines (K562) |
|---|---|
| Target Compound Data | Data not available for this specific protected intermediate; serves as a building block. |
| Comparator Or Baseline | Dasatinib (benchmark Bcr/Abl inhibitor) |
| Quantified Difference | N/A (direct comparison not applicable) |
| Conditions | In vitro cell viability assay (MTT) on K562 human chronic myeloid leukemia cells |
Why This Matters
For procurement, this data demonstrates that the bromo-pyrimidine scaffold is a validated starting point for generating compounds with potent anticancer activity.
- [1] Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3880-3885. View Source
